Cas no 863605-34-9 (4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole)

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative with a fluorinated aromatic substituent, offering versatile reactivity for synthetic applications. Its bromine atom at the 4-position enables further functionalization via cross-coupling reactions, while the 4-fluorophenyl group enhances electronic properties, making it valuable in medicinal chemistry and material science. The methyl group at the 1-position improves stability and influences steric interactions. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. Its well-defined structure and reactivity profile make it a reliable building block for heterocyclic and organofluorine chemistry.
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole structure
863605-34-9 structure
Product Name:4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
CAS No:863605-34-9
MF:C10H8BrFN2
MW:255.086324691772
MDL:MFCD09027574
CID:718501
PubChem ID:53421461
Update Time:2025-06-12

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
    • 1H-Pyrazole,4-bromo-3-(4-fluorophenyl)-1-methyl-
    • 4-bromo-3-(4-fluorophenyl)-1-methylpyrazole
    • DTXSID90697807
    • MFCD09027574
    • FT-0733861
    • CS-0232826
    • Z1269244036
    • 863605-34-9
    • EN300-128978
    • A841617
    • SCHEMBL1554588
    • FKDDFQSOXYSZPZ-UHFFFAOYSA-N
    • MDL: MFCD09027574
    • Inchi: 1S/C10H8BrFN2/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3
    • InChI Key: FKDDFQSOXYSZPZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)N=C1C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 253.98500
  • Monoisotopic Mass: 253.985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8A^2
  • XLogP3: 2.7

Experimental Properties

  • PSA: 17.82000
  • LogP: 2.98870

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4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:863605-34-9)4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
Order Number:A841617
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):437.0
Email:sales@amadischem.com

Additional information on 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS No. 863605-34-9): A Key Intermediate in Modern Pharmaceutical Research

The compound 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole, identified by its CAS number 863605-34-9, represents a significant intermediate in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule, featuring a bromine substituent and a fluorophenyl group, has garnered considerable attention due to its versatile applications in drug discovery and development. The unique structural attributes of this compound make it a valuable building block for synthesizing novel therapeutic agents targeting various biological pathways.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyrazole derivatives for their potential therapeutic benefits. Pyrazoles, as a class of heterocycles, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole stands out due to its enhanced reactivity and functionalization possibilities. The presence of both bromine and fluorine atoms provides multiple sites for further chemical modifications, enabling researchers to tailor the molecule for specific biological targets.

The significance of this compound is further underscored by its role in the synthesis of small-molecule inhibitors. For instance, recent studies have demonstrated its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom at the 4-position allows for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the introduction of diverse aryl or amino groups. Similarly, the fluorophenyl moiety enhances metabolic stability and binding affinity to biological targets.

One notable application of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole is in the synthesis of antiviral agents. The pyrazole core is known to interact with viral proteases and polymerases, inhibiting their activity and thereby reducing viral replication. Researchers have leveraged this compound to develop novel antiviral drugs with improved efficacy and reduced side effects. The fluorine atom, in particular, has been shown to increase the binding affinity of the drug molecule to its target protein, enhancing its therapeutic potential.

Moreover, the compound has found utility in the development of neuroprotective agents. Pyrazole derivatives have been implicated in modulating neurotransmitter systems, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural flexibility of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole allows for the design of molecules that can interact with specific neurotransmitter receptors or enzymes involved in these diseases.

The synthesis of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole involves multi-step organic reactions that highlight modern synthetic methodologies. Starting from readily available precursors such as 3-bromoaniline and 4-fluorobenzaldehyde, the compound can be synthesized through condensation reactions followed by bromination and methylation steps. Advanced techniques like palladium-catalyzed cross-coupling reactions have further streamlined its production, ensuring high yields and purity.

In conclusion, 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (CAS No. 863605-34-9) is a pivotal intermediate in pharmaceutical research, offering diverse opportunities for drug development across multiple therapeutic areas. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents with enhanced efficacy and safety profiles.

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Amadis Chemical Company Limited
(CAS:863605-34-9)4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
A841617
Purity:99%
Quantity:1g
Price ($):437.0
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